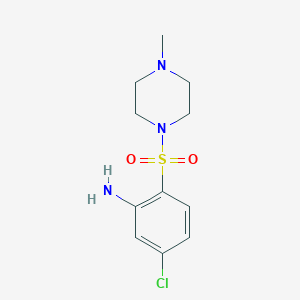
5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline is a chemical compound with the molecular formula C11H16ClN3O2S and a molecular weight of 289.78 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure that includes a chloro group, a sulfonyl group, and a piperazine ring .
Preparation Methods
The synthesis of 5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by sulfonylation to introduce the sulfonyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is utilized in proteomics research to study protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various chemical intermediates .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, while the piperazine ring enhances the compound’s stability and bioavailability . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline can be compared with similar compounds such as:
2-Chloro-5-(4-methylpiperazin-1-yl)sulfonylaniline: This compound has a similar structure but differs in the position of the chloro and sulfonyl groups.
®-5-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-N’-[(tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine mesylate: This compound includes a pyrimidine ring and is used as a selective inhibitor of tyrosine kinase.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H16ClN3O2S |
|---|---|
Molecular Weight |
289.78 g/mol |
IUPAC Name |
5-chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C11H16ClN3O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 |
InChI Key |
WQYGGQRZILYUTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















